molecular formula C22H22F3N3O B11211030 (3Z)-1-(azepan-1-ylmethyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

(3Z)-1-(azepan-1-ylmethyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11211030
M. Wt: 401.4 g/mol
InChI Key: SBGDSUJTRVZRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-1-[(AZEPAN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes an azepane ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(AZEPAN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the azepane ring and the trifluoromethyl group. Common reagents used in these reactions include indole derivatives, azepane, and trifluoromethylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(AZEPAN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and azepane moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or under microwave irradiation to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-[(AZEPAN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (3Z)-1-[(AZEPAN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (3Z)-1-[(AZEPAN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3Z)-1-[(AZEPAN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives, azepane-containing compounds, and trifluoromethylated molecules. Examples include:

  • Indole-3-carbinol
  • 1-Azepanyl-3-phenylpropan-1-one
  • Trifluoromethylbenzene

Uniqueness

What sets (3Z)-1-[(AZEPAN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of structural features, including the azepane ring, trifluoromethyl group, and indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22F3N3O

Molecular Weight

401.4 g/mol

IUPAC Name

1-(azepan-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one

InChI

InChI=1S/C22H22F3N3O/c23-22(24,25)16-8-7-9-17(14-16)26-20-18-10-3-4-11-19(18)28(21(20)29)15-27-12-5-1-2-6-13-27/h3-4,7-11,14H,1-2,5-6,12-13,15H2

InChI Key

SBGDSUJTRVZRLH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.